molecular formula C10H8Na2O2+2 B15146484 Disodium 1,5-naphthalenediol

Disodium 1,5-naphthalenediol

Cat. No.: B15146484
M. Wt: 206.15 g/mol
InChI Key: VPZBODUZRDFXBQ-UHFFFAOYSA-N
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Description

Disodium 1,5-naphthalenediol, also known as disodium naphthalene-1,5-disulfonate, is a chemical compound with the molecular formula C10H6Na2O6S2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two sodium ions and two sulfonate groups attached to the naphthalene ring. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium 1,5-naphthalenediol can be synthesized through the sulfonation of naphthalene followed by neutralization with sodium hydroxide. The process involves the following steps:

    Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 5 positions of the naphthalene ring, forming naphthalene-1,5-disulfonic acid.

    Neutralization: The resulting naphthalene-1,5-disulfonic acid is then neutralized with sodium hydroxide to form disodium naphthalene-1,5-disulfonate.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale sulfonation reactors where naphthalene is continuously fed and reacted with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is isolated through crystallization or precipitation techniques.

Chemical Reactions Analysis

Types of Reactions

Disodium 1,5-naphthalenediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones, which are important intermediates in dye and pigment synthesis.

    Reduction: Reduction reactions can convert the compound into naphthalenediol derivatives with different oxidation states.

    Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the sulfonate groups under basic conditions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Naphthalenediol derivatives

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

Disodium 1,5-naphthalenediol has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme activities.

    Industry: The compound is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of disodium 1,5-naphthalenediol involves its interaction with various molecular targets and pathways. The sulfonate groups enhance the compound’s solubility in water, allowing it to participate in aqueous reactions. The naphthalene core can undergo redox reactions, making it useful in oxidative and reductive processes. Additionally, the compound can act as a ligand, forming complexes with metal ions and influencing their reactivity.

Comparison with Similar Compounds

Disodium 1,5-naphthalenediol can be compared with other naphthalene derivatives, such as:

    1,5-Dihydroxynaphthalene: Similar structure but lacks sulfonate groups, making it less soluble in water.

    1,6-Dihydroxynaphthalene: Different position of hydroxyl groups, leading to different reactivity and applications.

    1,8-Dihydroxynaphthalene: Another positional isomer with distinct chemical properties.

    1,5-Diaminonaphthalene: Contains amino groups instead of hydroxyl or sulfonate groups, leading to different reactivity and uses.

This compound is unique due to its combination of sulfonate groups and naphthalene core, providing both solubility and reactivity advantages in various applications.

Properties

Molecular Formula

C10H8Na2O2+2

Molecular Weight

206.15 g/mol

IUPAC Name

disodium;naphthalene-1,5-diol

InChI

InChI=1S/C10H8O2.2Na/c11-9-5-1-3-7-8(9)4-2-6-10(7)12;;/h1-6,11-12H;;/q;2*+1

InChI Key

VPZBODUZRDFXBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2O)C(=C1)O.[Na+].[Na+]

Origin of Product

United States

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